molecular formula C19H25N3O3S B4567745 2-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide

2-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide

Cat. No.: B4567745
M. Wt: 375.5 g/mol
InChI Key: VFMWHQTZPKDMCS-UHFFFAOYSA-N
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Description

2-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16166284 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Furan Derivatives

Research demonstrates the synthesis of furan derivatives via reactions of methyl (ethyl) 2-furoylpropiolates with hydroxylamine and hydrazine hydrate, yielding compounds that could potentially be structurally related or analogs to the chemical . These synthetic pathways highlight the versatility of furan compounds in chemical synthesis and their potential applications in developing novel compounds with specific properties (Saikachi & Kitagawa, 1971).

Reactivity of Hydrazinecarbothioamides

A study on the reactivity of hydrazinecarbothioamides with certain nitriles demonstrates the synthesis of various heterocyclic rings. This reactivity pattern is crucial for developing novel compounds, suggesting potential areas of application for similar chemicals in synthesizing new molecules with desired biological or chemical properties (Aly et al., 2018).

Properties

IUPAC Name

1-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-14-5-7-15(8-6-14)24-12-16-9-10-17(25-16)18(23)21-22-19(26)20-11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMWHQTZPKDMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.